N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE
Description
N-Cyclohexyl-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-methylacetamide is a triazoloquinazoline derivative characterized by a sulfur-linked acetamide side chain, methoxy substituents at positions 8 and 9, and a 4-nitrophenyl group at position 2. The compound’s structural complexity arises from its fused triazoloquinazoline core, which is known for pharmacological and agrochemical applications due to its electronic diversity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-cyclohexyl-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S/c1-30(17-7-5-4-6-8-17)23(33)15-38-26-27-20-14-22(37-3)21(36-2)13-19(20)25-28-24(29-31(25)26)16-9-11-18(12-10-16)32(34)35/h9-14,17H,4-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCUJRKWRIKXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents.
Scientific Research Applications
N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Triazoloquinazolines with Sulfanyl/Sulfonyl Substituents
A key structural analog is 2-ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (CAS 685108-49-0, C₂₁H₂₂N₄O₂S, MW 394.49) . Both compounds share the 8,9-dimethoxy-triazoloquinazoline core but differ in substituents:
- Target compound : 4-Nitrophenyl (electron-withdrawing) at position 2; cyclohexyl-methylacetamide sulfanyl group.
- Analog : Ethyl group at position 2; 3-methylbenzyl sulfanyl group.
Impact of Substituents :
Triazole Derivatives with Sulfonyl Linkages
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) share the triazole core but feature sulfonyl bridges instead of sulfanyl linkages.
- Key Differences: Sulfonyl groups (–SO₂–) are more polar than sulfanyl (–S–), reducing lipophilicity.
Critical Differences :
- The target compound’s cyclohexyl-methylacetamide group requires specialized alkylation reagents, contrasting with simpler aryl/alkyl halides used in .
Spectral and Physicochemical Properties
Biological Activity
N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-METHYLACETAMIDE (CAS Number: 901736-57-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 536.6 g/mol. The compound features a complex structure that includes a triazoloquinazoline moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have shown that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related triazoloquinazoline derivatives can inhibit cell proliferation in various cancer cell lines. These compounds target multiple pathways involved in tumor growth and metastasis.
- Case Study : A derivative of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxic effects.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation:
- Research Findings : Compounds with similar functionalities have been reported to selectively inhibit COX-2 with minimal effects on COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves several chemical reactions including:
- Formation of the triazoloquinazoline core through cyclization reactions.
- Thioether formation , where the sulfur atom is introduced into the structure.
Purification techniques such as chromatography are employed to isolate the final product with high purity.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against various cancer cell lines (IC50 < 10 µM) |
| Anti-inflammatory | Selective inhibition of COX-2 with minimal COX-1 interaction |
| Mechanism | Inhibition of key enzymes and modulation of critical signaling pathways |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis of triazoloquinazoline derivatives typically involves nucleophilic substitution reactions. For example, chloroacetyl chloride can be reacted with amino-thiazole derivatives in dioxane with triethylamine as a base, followed by recrystallization from ethanol-DMF mixtures to purify the product . Similar protocols for triazoloquinazoline systems suggest using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents and potassium carbonate (K₂CO₃) as a catalyst . Key parameters include maintaining temperatures between 20–25°C during reagent addition and optimizing stoichiometric ratios to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for pharmacological studies).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for definitive stereochemical assignment. Recrystallization steps, such as those using ethanol-DMF mixtures, are essential for achieving high-purity samples suitable for these analyses .
Q. How can researchers evaluate the compound’s stability under varying physicochemical conditions?
Stability studies should involve:
- Accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored via HPLC.
- Kinetic stability assays in biological buffers (e.g., PBS at pH 7.4) to simulate physiological environments. Computational tools, such as molecular dynamics simulations, can predict degradation pathways by modeling bond dissociation energies and reactive intermediates .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s biological or chemical activity?
- Density Functional Theory (DFT) calculations can map electronic interactions between the triazoloquinazoline core and target biomolecules (e.g., enzyme active sites) .
- Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantify binding affinities.
- Metabolomic profiling (via LC-MS/MS) identifies downstream metabolic pathways influenced by the compound. Theoretical frameworks, such as transition-state modeling, are critical for hypothesizing reaction mechanisms .
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Molecular docking (using tools like AutoDock Vina) predicts interactions with cytochrome P450 enzymes to assess metabolic stability.
- COMSOL Multiphysics integrates AI-driven simulations to model diffusion across lipid membranes or tissue barriers .
- QSAR (Quantitative Structure-Activity Relationship) models correlate structural modifications (e.g., nitro group positioning) with bioavailability .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Comparative analysis of replicate experiments under standardized conditions (e.g., cell lines, assay protocols) .
- Multivariate statistical tools (e.g., PCA or PLS regression) identify confounding variables (e.g., solvent polarity, temperature fluctuations).
- Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based assays) ensures robustness .
Q. How can interdisciplinary approaches enhance research on this compound?
- Chemical engineering principles (e.g., membrane separation technologies) improve scalability of synthesis .
- Materials science collaborations enable nanoformulation (e.g., liposomal encapsulation) to enhance solubility.
- Process control software automates reaction monitoring, reducing human error in parameter optimization .
Methodological Notes
- Experimental Design : Prioritize DOE (Design of Experiments) frameworks to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) .
- Data Integrity : Use encrypted platforms for data storage and blockchain-based audit trails to ensure reproducibility .
- Ethical Compliance : Adhere to safety protocols for handling nitroaromatic intermediates, including fume hood use and waste disposal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
